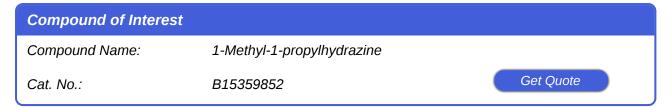


Spectroscopic Profile of 1-Methyl-1propylhydrazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **1-Methyl-1-propylhydrazine** (C₄H₁₂N₂), a compound of interest in synthetic chemistry and drug development. Due to the limited availability of experimental spectra for this specific, non-commercial compound, this guide combines experimentally obtained mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data to offer a valuable resource for characterization and analysis.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **1-Methyl-1-propylhydrazine**.

Mass Spectrometry

The electron ionization mass spectrum of **1-Methyl-1-propylhydrazine** is characterized by a molecular ion peak and several fragment ions. The data presented below is sourced from the MassBank database (Accession: MSBNK-Fac_Eng_Univ_Tokyo-JP000378).



m/z	Intensity (%)	Relative Intensity (%)
27	7.5	75
28	2.1	21
29	3.1	31
30	1.46	15
31	3	30
39	3.7	37
40	0.7	7
41	0.6	6
42	27.7	277
43	9.1	91
44	4.9	49
45	1.09	11
46	1.5	15
56	1.3	13
57	1.1	11
58	0.07	1
59	99.99	999
60	3.1	31
70	1	10
71	0.09	1
72	0.5	5
73	0.3	3
88	17.2	172



89 1.2 12

Predicted ¹H NMR Spectroscopy

The predicted ${}^{1}H$ NMR spectrum provides estimated chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the different proton environments in **1-Methyl-1-propylhydrazine**. These values were calculated using computational models.

Proton Assignment	Predicted Chemical Shift (ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)
N-CH ₃	2.45	S	-
N-CH ₂ -	2.55	t	7.5
-CH2-CH3	1.50	sextet	7.5
-CH ₂ -CH ₃	0.90	t	7.5
-NH ₂	3.50	br s	-

Predicted ¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum indicates the estimated chemical shifts (δ) in parts per million (ppm) for the carbon atoms in **1-Methyl-1-propylhydrazine**.

Carbon Assignment	Predicted Chemical Shift (ppm)
N-CH₃	45.0
N-CH ₂ -	58.0
-CH ₂ -CH ₃	20.0
-CH ₂ -CH ₃	11.0

Predicted Infrared (IR) Spectroscopy



The predicted IR spectrum provides the estimated absorption frequencies in wavenumbers (cm⁻¹) and their corresponding functional group assignments for **1-Methyl-1-propylhydrazine**.

Frequency (cm ⁻¹)	Vibrational Mode	Functional Group
3350-3250	N-H stretch	Primary amine (-NH ₂)
2960-2850	C-H stretch	Alkyl (CH ₃ , CH ₂)
1650-1580	N-H bend (scissoring)	Primary amine (-NH ₂)
1470-1430	C-H bend (scissoring/deformation)	Alkyl (CH ₂)
1380-1370	C-H bend (symmetrical deformation)	Alkyl (CH₃)
1150-1050	C-N stretch	Aliphatic amine/hydrazine

Ultraviolet-Visible (UV-Vis) Spectroscopy

Simple alkylhydrazines, such as **1-Methyl-1-propylhydrazine**, lack significant chromophores. Consequently, they do not exhibit strong absorption in the standard UV-Vis region (200-800 nm). Any observed absorbance is typically in the far-UV range (<200 nm) and is generally not used for routine characterization.

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the spectroscopic analysis of **1-Methyl-1-propylhydrazine**.

Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of 1-Methyl-1-propylhydrazine in a volatile organic solvent such as methanol or dichloromethane.
- Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
- GC Conditions:



- o Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
- Injector Temperature: 250 °C.
- Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 250 °C and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- · MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 20 to 200.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **1-Methyl-1-propylhydrazine** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
- 1H NMR Acquisition:
 - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
 - Spectral Width: Approximately 12-16 ppm.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16, depending on the sample concentration.



- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').
 - Spectral Width: Approximately 200-220 ppm.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Infrared (IR) Spectroscopy

- Sample Preparation: As 1-Methyl-1-propylhydrazine is a liquid, it can be analyzed as a
 neat thin film. Place one drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Scan Range: 4000-400 cm⁻¹.
 - Resolution: 4 cm⁻¹.
 - Number of Scans: 16-32.
 - Background: Record a background spectrum of the clean salt plates before applying the sample.

Ultraviolet-Visible (UV-Vis) Spectroscopy

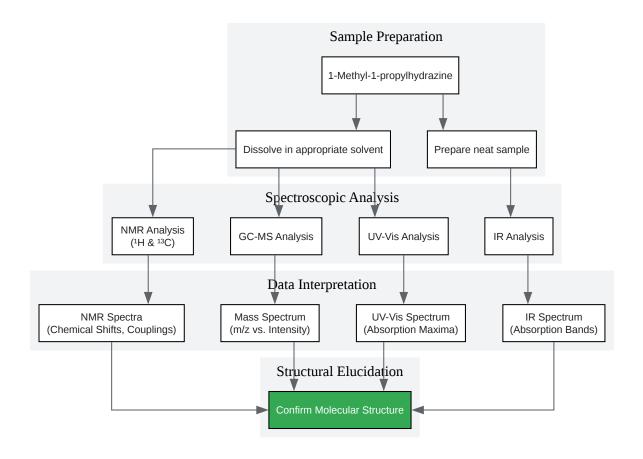
- Sample Preparation: Prepare a dilute solution of 1-Methyl-1-propylhydrazine in a UV-transparent solvent (e.g., ethanol, methanol, or water). Concentrations typically range from 10⁻⁴ to 10⁻⁶ M.
- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Data Acquisition:



- Scan Range: 190-400 nm.
- Blank: Use the pure solvent as a blank to zero the instrument.
- Cuvette: Use a quartz cuvette with a 1 cm path length.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a small molecule like **1-Methyl-1-propylhydrazine**.



Click to download full resolution via product page



Caption: Workflow for Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 1-Methyl-1-propylhydrazine: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15359852#spectroscopic-data-for-1-methyl-1-propylhydrazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com